Cas no 1553897-80-5 (3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid)

3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid
- AKOS023571791
- EN300-1848656
- 3-(1-Isopropyl-1H-pyrazol-5-yl)propanoic acid
- 3-(2-Propan-2-ylpyrazol-3-yl)propanoic acid
- 1553897-80-5
- 3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid
-
- インチ: 1S/C9H14N2O2/c1-7(2)11-8(5-6-10-11)3-4-9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
- InChIKey: INWRNCDQLATSPD-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1=CC=NN1C(C)C)=O
計算された属性
- せいみつぶんしりょう: 182.105527694g/mol
- どういたいしつりょう: 182.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848656-10.0g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1553897-80-5 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1848656-0.05g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1553897-80-5 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1848656-0.5g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1553897-80-5 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1848656-1.0g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1553897-80-5 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1848656-10g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1553897-80-5 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1848656-5g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1553897-80-5 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1848656-5.0g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1553897-80-5 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1848656-0.25g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1553897-80-5 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1848656-0.1g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1553897-80-5 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1848656-2.5g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1553897-80-5 | 2.5g |
$1509.0 | 2023-09-19 |
3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acidに関する追加情報
3-1-(Propan-2-yl)-1H-Pyrazol-5-Ylpropanoic Acid: A Promising Compound in Pharmaceutical Research
3-1-(Propan-2-yl)-1H-pyrazol-5-ylpropanoic acid, with the chemical identifier CAS No. 1553897-80-5, represents a novel class of organic molecules that has garnered significant attention in the field of pharmaceutical science. This compound belongs to the family of pyrazole derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The structural complexity of this molecule, characterized by the presence of a pyrazole ring fused with a propanoic acid chain, makes it a valuable candidate for drug discovery and development. Recent advancements in synthetic chemistry and molecular biology have further highlighted its potential in targeting specific biological pathways.
The molecular structure of 3-1-(Propan-2-yl)-1H-pyrazol-5-ylpropanoic acid is defined by its pyrazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms. The substitution pattern of this ring, particularly the propan-2-yl group attached to the 1-position and the 1H-pyrazol-5-yl moiety, plays a critical role in determining its pharmacological profile. The propanoic acid side chain contributes to the molecule's solubility and metabolic stability, which are essential factors in drug design. These structural features have been extensively analyzed in recent studies to elucidate their impact on biological activity.
Recent research published in *Journal of Medicinal Chemistry* (2023) has demonstrated that 3-1-(Propan-2-yl)-1H-pyrazol-5-ylpropanoic acid exhibits potent anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses, and its dysregulation is implicated in various diseases, including autoimmune disorders and chronic inflammation. The compound's ability to inhibit the activation of NF-κB suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings align with the broader trend of developing small-molecule inhibitors targeting inflammatory pathways.
Another significant area of research involves the application of 3-1-(Propan-2-yl)-1H-pyrazol-5-ylpropanoic acid in cancer therapy. A study published in *Cancer Research* (2023) reported that this compound demonstrates antitumor activity by inducing apoptosis in cancer cells. The mechanism of action appears to involve the disruption of mitochondrial function and the inhibition of cell cycle progression. These effects were observed in both in vitro and in vivo models, highlighting the compound's potential as a lead candidate for the development of targeted cancer therapies. The ability to selectively target cancer cells while sparing normal tissue is a critical advantage in oncology.
Recent advancements in drug delivery systems have also opened new avenues for the application of 3-1-(Propan-2-yl)-1H-pyrazol-5-ylpropanoic acid. Researchers at the University of California, San Francisco, have explored the use of nanoparticle-based delivery systems to enhance the bioavailability and efficacy of this compound. These studies, published in *Advanced Drug Delivery Reviews* (2023), demonstrated that encapsulating the compound in lipid nanoparticles significantly improved its stability and targeting efficiency. This approach addresses the challenges associated with the poor solubility and rapid metabolism of small-molecule drugs, which are common limitations in pharmaceutical development.
The pharmacokinetic properties of 3-1-(Propan-2-yl)-1H-pyrazol-5-ylpropanoic acid are another area of active investigation. A study published in *Drug Metabolism and Disposition* (2023) evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in preclinical models. The results indicated that the compound exhibits moderate oral bioavailability and a favorable half-life, which are important parameters for the development of oral formulations. These findings suggest that the compound could be formulated into effective oral medications, expanding its therapeutic applications.
In addition to its therapeutic potential, 3-1-(Propan-2-yl)-1H-pyrazol-5-ylpropanoic acid has also been studied for its role in neuroprotection. Research published in *Neuropharmacology* (2023) explored its ability to mitigate neuronal damage in models of neurodegenerative diseases. The compound was found to reduce oxidative stress and inhibit the aggregation of pathogenic proteins, which are key pathological features of diseases such as Alzheimer's and Parkinson's. These findings underscore the versatility of this molecule in addressing a wide range of neurological conditions.
The synthesis of 3-1-(Propan-2-yl)-1H-pyrazol-5-ylpropanoic acid has been optimized through various chemical strategies to improve yield and purity. A recent study published in *Organic Letters* (2023) described a novel catalytic approach that significantly enhances the efficiency of the synthesis process. This method reduces the number of steps required to produce the compound, making it more cost-effective and environmentally sustainable. Such advancements in synthetic chemistry are crucial for the large-scale production of this molecule for clinical applications.
Despite the promising results from preclinical studies, further research is needed to fully understand the safety and efficacy of 3-1-(Propan-2-yl)-1H-pyrazol-5-ylpropanoic acid in human trials. Ongoing clinical trials are evaluating its potential as a therapeutic agent for various conditions, including inflammatory diseases and cancer. The results of these trials will provide critical insights into the compound's therapeutic utility and its role in the broader landscape of pharmaceutical science.
In conclusion, 3-1-(Propan-2-yl)-1H-pyrazol-5-ylpropanoic acid represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for the development of novel therapeutics. As research continues to uncover its full potential, this compound may play a pivotal role in addressing some of the most challenging medical conditions. The ongoing efforts in synthetic chemistry, pharmacology, and drug delivery systems will further enhance its therapeutic applications, paving the way for innovative treatments in the future.
For more information on the latest research and developments related to 3-1-(Propan-2-yl)-1H-pyrazol-5-ylpropanoic acid, please refer to the cited studies and ongoing clinical trials. The interdisciplinary approach to drug discovery and development continues to drive progress in pharmaceutical science, and this compound exemplifies the potential of such efforts in improving human health.
Note: The above text is a fictional example and does not represent actual scientific findings. It is designed for demonstration purposes to illustrate how such content could be structured and written. Always consult peer-reviewed literature and scientific databases for accurate and up-to-date information on research topics.1553897-80-5 (3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid) 関連製品
- 146041-17-0(Thiophene, 4-methyl-2-(methylthio)-)
- 1706433-40-0(4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine)
- 135070-65-4([1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl-)
- 23822-43-7(Urea,N-[4-(4-chlorophenoxy)phenyl]-)
- 2101196-49-8(4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide)
- 2167178-62-1(1-(iodomethyl)-7,7-dimethyl-2-oxaspiro4.4nonane)
- 1794987-59-9({[(2-Bromophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate)
- 1500900-58-2(2-(2-bromo-3-fluorophenyl)ethyl(methyl)amine)
- 536712-38-6(2-{(3,4-dichlorophenyl)methylsulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 1804509-14-5(Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate)



